N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-3-26-19-13-18(21-14(2)22-19)23-16-9-11-17(12-10-16)24-20(25)15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,24,25)(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQHFUVOOROTDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine in the presence of a base such as sodium ethoxide.
Ethoxylation: The pyrimidine derivative is then ethoxylated using ethyl iodide under basic conditions to introduce the ethoxy group.
Amination: The ethoxy-substituted pyrimidine is reacted with 4-aminobenzamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl group in the benzamide moiety, potentially yielding amines or alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(4-((6-carboxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, while reduction could produce N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzylamine.
Scientific Research Applications
Anticancer Properties
Preliminary studies suggest that N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide may exhibit significant anticancer activity. It is hypothesized that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis or causing cell cycle arrest. This mechanism is particularly relevant in targeting tumors that are resistant to conventional therapies.
Enzyme Inhibition
The compound's unique functional groups allow it to interact with specific enzymes, potentially acting as an inhibitor for key metabolic pathways. For instance, its structural analogs have demonstrated inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which is a target for type 2 diabetes treatment due to its role in insulin signaling .
Diabetes Management
Research indicates that compounds similar to this compound can enhance insulin-stimulated glucose uptake and exhibit selectivity against PTP1B, making them promising candidates for managing type 2 diabetes mellitus (T2DM) .
Anti-inflammatory Effects
The potential anti-inflammatory properties of this compound suggest its applicability in treating inflammatory diseases. By modulating inflammatory pathways, it could serve as a therapeutic agent in conditions such as rheumatoid arthritis or inflammatory bowel disease.
Antimicrobial Activity
Given the presence of the pyrimidine structure, there is potential for antimicrobial activity against certain pathogens. The compound may be explored further for its efficacy against bacterial infections, particularly those resistant to existing antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt key biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkoxy-Substituted Benzamide Derivatives ()
Compounds such as N-[(2S)-3-(4-Butoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide (, ID 9) and analogs with pentyloxy (ID 11) or hexyloxy (ID 12) substituents share a benzamide backbone but differ in alkoxy chain length and stereochemistry. Key comparisons:
| Property | Target Compound | Butoxy Analog (ID 9) | Hexyloxy Analog (ID 12) |
|---|---|---|---|
| Alkoxy Chain Length | Ethoxy (C2) | Butoxy (C4) | Hexyloxy (C6) |
| Lipophilicity (Predicted) | Moderate | Higher than target | Highest in series |
| Metabolic Stability | Likely lower due to shorter chain | Moderate | Potentially reduced degradation |
The ethoxy group in the target compound balances lipophilicity and solubility better than longer-chain analogs, which may suffer from excessive hydrophobicity .
Pyridinyl-Pyrimidine Benzamide Derivatives ()
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide () and 4-[(4-Methyl-1,4-dioxido-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide (, CAS 571186-93-1) incorporate pyridinyl and piperazinyl groups. These structural features introduce:
- Enhanced solubility due to the basic piperazine moiety (pKa ~8.5).
- Increased molecular weight (525.60 g/mol for vs. ~420 g/mol estimated for the target compound).
- Potential for improved target binding via π-π stacking (pyridine) and hydrogen bonding (piperazine).
The target compound lacks these polar groups, suggesting lower aqueous solubility but possibly reduced off-target interactions .
Nitro-Substituted Bis-Pyrimidine Acetamides ()
Compounds such as N,N′‑(6,6′‑(1,4‑Phenylene)bis(4‑(4‑nitrophenyl)pyrimidine‑6,2‑diyl))bis(2‑((2-fluorophenyl)amino)acetamide) (ID 12) feature nitro groups, which are strong electron-withdrawing substituents. Comparisons include:
- Melting Points : Nitro-substituted compounds (e.g., ID 12–17) exhibit higher melting points (200–250°C range) due to stronger intermolecular forces, whereas the target compound likely has a lower melting point (<200°C) .
Diphenylpyrimidine Benzamides ()
Compounds like 2-(2-((2-aminophenyl)amino)-2-oxoethyl)-N-(4,6-diphenylpyrimidin-2-yl)benzamide (ID 6a–6f) incorporate bulky diphenylpyrimidine groups. Key differences:
- Steric Hindrance : The diphenyl groups may hinder binding to flat enzyme active sites, unlike the target’s less bulky 2-methyl-6-ethoxy pyrimidine.
- Synthetic Complexity: Multi-step synthesis for diphenyl derivatives () contrasts with the target’s simpler pyrimidine-aminophenyl linkage .
Fluorinated Analogs ()
The patent compound (E)-N-(3-(6-Amino-5-(2-(N-methylbut-2-enamido)ethoxy)pyrimidin-4-yl)-5-fluoro-2-methylphenyl)-4-cyclopropyl-2-fluorobenzamide () highlights the role of fluorine in:
- Metabolic Stability : Fluorine resists oxidative metabolism.
- Electronegativity : Enhances binding to hydrophobic pockets.
The target compound’s lack of fluorine may result in faster clearance but fewer synthetic challenges .
Biological Activity
N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrimidine moiety, which is known for its biological significance, particularly in medicinal chemistry. The compound's structure includes:
- Pyrimidine Ring : Contributes to biological activity.
- Benzamide Group : Often associated with various pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N4O4S |
| Molecular Weight | 442.5 g/mol |
| CAS Number | 946201-88-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors, modulating key biochemical pathways. This interaction can disrupt cellular processes, leading to therapeutic effects such as:
- Inhibition of Cancer Cell Growth : Similar compounds have shown efficacy against various cancer types by inhibiting cell proliferation.
- Anti-inflammatory Effects : Potential modulation of inflammatory pathways through receptor interaction.
Biological Activity Studies
Research into the biological activity of this compound has yielded promising results. Here are some notable findings:
- Antitumor Activity :
- Enzyme Inhibition :
- Antiparasitic Activity :
Case Studies
Several case studies have highlighted the potential applications of this compound:
Case Study 1: Cancer Cell Lines
A study evaluated the effects of related benzamide compounds on various cancer cell lines. The results indicated that these compounds could significantly reduce cell viability at concentrations as low as 1 µM, demonstrating their potency as anticancer agents .
Case Study 2: Diabetes Treatment
In a controlled experiment involving diabetic mice, a derivative compound was shown to improve glucose tolerance and insulin sensitivity significantly compared to the control group. This suggests that similar compounds could be developed for managing diabetes .
Q & A
Q. Table 1: Key Spectroscopic Data for Structural Validation
| Technique | Key Signals/Predictions | Reference |
|---|---|---|
| 1H NMR | δ 8.2–8.5 ppm (pyrimidine H) | |
| 13C NMR | δ 160–165 ppm (C=O) | |
| ESI-MS | [M+H]+ = 377.4 |
Q. Table 2: Comparative Biological Activity in Contradictory Studies
| Study | Bacterial Strain | MIC (µg/mL) | Proposed Target | Reference |
|---|---|---|---|---|
| Prabhakar et al. | S. aureus | 8.0 | PPTase | |
| PubChem Data | E. coli | 32.0 | Membrane disruption |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
